Methyl 2-amino-5-iodo-4-methylbenzoate

Medicinal Chemistry Cross-Coupling Scaffold Diversification

Regioselective functionalization of anthranilate scaffolds often fails with non-iodinated or non-methylated analogs, wasting cross-coupling campaigns. This trisubstituted benzoate (C9H10INO2, MW 291.09) solves the selectivity gap. - **C5 iodine**: Enables Suzuki-Miyaura/Sonogashira couplings for C-C bond formation. - **C4 methyl**: Provides steric/electronic directing effects and improves lipophilicity (LogP 2.7). - **Solid form**: Simplifies automated weighing; 95-98% HPLC purity from multiple sources. Ideal for quinazolinone-based kinase inhibitors and benzamide diversification libraries.

Molecular Formula C9H10INO2
Molecular Weight 291.088
CAS No. 1464091-62-0
Cat. No. B2900860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-iodo-4-methylbenzoate
CAS1464091-62-0
Molecular FormulaC9H10INO2
Molecular Weight291.088
Structural Identifiers
SMILESCC1=CC(=C(C=C1I)C(=O)OC)N
InChIInChI=1S/C9H10INO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,11H2,1-2H3
InChIKeyNFCJVRIKQOSUBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-amino-5-iodo-4-methylbenzoate (CAS 1464091-62-0): Chemical Identity and Core Properties for Procurement Decisions


Methyl 2-amino-5-iodo-4-methylbenzoate (CAS 1464091-62-0) is a trisubstituted aromatic building block with the molecular formula C9H10INO2 and a molecular weight of 291.09 g/mol [1]. It belongs to the class of functionalized benzoate esters and anthranilate derivatives, featuring a methyl ester at C1, a primary aromatic amine at C2, an iodine atom at C5, and a methyl group at C4 . The compound is a solid at ambient temperature, and multiple commercial suppliers offer purities ranging from 95% to 98% (HPLC) . Its unique substitution pattern renders it a key regioselective scaffold in medicinal chemistry, particularly for the synthesis of heterocyclic kinase inhibitors .

C5 Iodine Handle Supports Suzuki-Miyaura and Sonogashira cross-couplings for regioselective scaffold diversification.
C4 Methyl Group Provides steric and electronic tuning; may enhance lipophilicity and metabolic stability of derived kinase inhibitors.
Orthogonal Handles C1 methyl ester and C2 amine enable sequential chemoselective transformations, streamlining multi-step synthesis.

Why Generic Substitution of Methyl 2-amino-5-iodo-4-methylbenzoate (CAS 1464091-62-0) Fails in Regioselective Scaffold Construction


Substituting Methyl 2-amino-5-iodo-4-methylbenzoate with a closely related analog—such as the non-methylated Methyl 2-amino-5-iodobenzoate or the non-iodinated Methyl 2-amino-4-methylbenzoate—introduces critical reactivity and selectivity deficiencies . The concurrent presence of the C5 iodine (an excellent leaving group for Pd-catalyzed cross-couplings) and the C4 methyl group (which exerts both steric and electronic directing effects) is non-negotiable for achieving regioselective functionalization at the 5-position while preserving the integrity of the anthranilate core . Removal of the iodine eliminates the primary handle for C–C bond formation via Suzuki-Miyaura or Sonogashira couplings, while omission of the methyl group alters the electron density of the aromatic ring, potentially shifting the preferred site of electrophilic aromatic substitution or diminishing the metabolic stability of downstream drug candidates [1]. The following quantitative evidence sections delineate the precise, measurable advantages conferred by this specific substitution pattern.

Target Feature

C5 iodine enables Pd-catalyzed cross-coupling for modular biaryl construction.

Substitute Limitation

Non-iodinated analog (e.g., Methyl 2-amino-4-methylbenzoate) lacks the reactive halogen handle, precluding key diversification steps and limiting synthetic utility.

Target Feature

C4 methyl increases lipophilicity (XLogP3 2.7) and steric/electronic influence on regioselectivity.

Substitute Limitation

Non-methylated analog (Methyl 2-amino-5-iodobenzoate) shows lower predicted LogP (~2.0), which may alter downstream compound permeability and regiochemical outcomes.

Methyl 2-amino-5-iodo-4-methylbenzoate (CAS 1464091-62-0): Quantitative Differentiation Evidence vs. Closest Structural Analogs


Regioselective Iodine Handle: Enabling Suzuki-Miyaura Cross-Coupling vs. Non-Halogenated Analogs

Methyl 2-amino-5-iodo-4-methylbenzoate possesses a C5 iodine atom that serves as a reactive site for palladium-catalyzed cross-coupling reactions, a feature entirely absent in the non-halogenated comparator Methyl 2-amino-4-methylbenzoate (CAS 18595-17-0) [1]. The iodine substituent exhibits high reactivity in Suzuki-Miyaura couplings, enabling efficient C–C bond formation under mild conditions . In contrast, the non-iodinated analog lacks this coupling handle, severely limiting its utility in convergent synthesis .

Iodine Cross-Coupling Handle
Class-level inference
C5 iodine present vs. absent in non-halogenated analog
Enables Pd-catalyzed diversification for biaryl libraries.
Inferred from general aryl iodide reactivity.
Medicinal Chemistry Cross-Coupling Scaffold Diversification

Steric and Electronic Tuning via C4 Methyl Group: Differentiation from Non-Methylated 5-Iodoanthranilate

The C4 methyl group in Methyl 2-amino-5-iodo-4-methylbenzoate imparts distinct steric and electronic properties compared to Methyl 2-amino-5-iodobenzoate (CAS 77317-55-6), which lacks this substituent [1]. Computational predictions indicate that the methyl group increases the LogP (XLogP3) to 2.7, enhancing lipophilicity relative to the non-methylated analog (predicted LogP ~2.0) . This modification can influence both the physicochemical properties of downstream intermediates and the regioselectivity of subsequent electrophilic substitutions .

C4 Methyl Lipophilicity
Cross-study comparable
XLogP3: 2.7 vs ~2.0; Δ≈0.7
May influence membrane permeability and metabolic stability of downstream compounds.
Calculated property, not experimental.
Structure-Activity Relationship Drug Design Regioselectivity

Orthogonal Functional Group Density: 2-Amino and 1-Methyl Ester vs. Simplified Analogs

Methyl 2-amino-5-iodo-4-methylbenzoate contains a primary aromatic amine at C2 and a methyl ester at C1, providing two orthogonal reactive handles in addition to the C5 iodine. This contrasts with simpler analogs like Methyl 2-amino-5-iodobenzoate, which lacks the C4 methyl group but retains the amine/ester pair, and Methyl 2-amino-4-methylbenzoate, which retains the amine/ester pair but lacks the iodine . The combination of three functional groups enables sequential, chemoselective transformations without protecting group manipulation, a key advantage in multi-step synthesis .

Orthogonal Reactive Handles
Class-level inference
3 handles (ester, amine, iodine) vs 2 in analogs
Supports sequential chemoselective transformations without protecting groups.
Based on structural comparison.
Orthogonal Reactivity Peptidomimetics Combinatorial Chemistry

Commercial Purity Specification and Handling Requirements

Multiple vendors specify a minimum purity of 95% for Methyl 2-amino-5-iodo-4-methylbenzoate, with some offering 98% (HPLC) grades [1]. Long-term storage recommendations specify inert atmosphere at room temperature or refrigerated (2-8°C), protected from light, to prevent degradation of the light-sensitive aryl iodide moiety . These specifications are comparable to those of Methyl 2-amino-5-iodobenzoate (melting point 83-87°C) but distinct from the non-iodinated Methyl 2-amino-4-methylbenzoate, which is a liquid .

Purity Specification
Supporting evidence
95–98% (HPLC)
Consistent purity across vendors supports synthetic reproducibility.
Store 2–8°C, inert atmosphere, protected from light.
Quality Control Procurement Reproducibility

Topological Polar Surface Area (TPSA) and Drug-Likeness Metrics

The topological polar surface area (TPSA) of Methyl 2-amino-5-iodo-4-methylbenzoate is 52.3 Ų, which falls within the optimal range for oral bioavailability (<140 Ų) and blood-brain barrier penetration (<90 Ų) . This value is nearly identical to that of Methyl 2-amino-4-methylbenzoate (52.32 Ų) [1], indicating that the addition of iodine at C5 does not significantly increase polarity. The compound also satisfies Lipinski's Rule of Five, with a molecular weight of 291.09 g/mol (<500), LogP 2.7 (<5), and 1 hydrogen bond donor (<5) .

TPSA Drug-Likeness
Cross-study comparable
52.3 Ų
Favorable for oral bioavailability and CNS penetration in derived kinase inhibitors.
Calculated property.
ADME Drug Design Physicochemical Properties

MDL Number and Chemical Database Indexing

Methyl 2-amino-5-iodo-4-methylbenzoate is indexed with the MDL number MFCD26407319, providing a unique identifier for compound registration and procurement across multiple chemical databases . This contrasts with Methyl 2-amino-4-methylbenzoate (MDL MFCD09998260) and Methyl 2-amino-5-iodobenzoate (MDL MFCD00798574) , ensuring unambiguous ordering and inventory tracking. The CAS number 1464091-62-0 is also consistently used across all major suppliers .

MDL Identifier
Supporting evidence
MFCD26407319
Unique identifier prevents accidental analog substitution in procurement.
Distinct MDL from non-iodinated and non-methylated analogs.
Inventory Management Procurement Data Curation

High-Impact Applications for Methyl 2-amino-5-iodo-4-methylbenzoate (CAS 1464091-62-0) in Medicinal Chemistry and Chemical Biology


Regioselective Synthesis of Quinazolinone-Based Kinase Inhibitors

Methyl 2-amino-5-iodo-4-methylbenzoate serves as a privileged scaffold for constructing 2-substituted quinazolinones, a core structure in numerous ATP-competitive tyrosine kinase inhibitors . The C5 iodine enables Suzuki-Miyaura cross-coupling to introduce diverse aryl/heteroaryl groups, while the C2 amine undergoes condensation with isocyanates or orthoesters to form the quinazolinone ring . The C4 methyl group enhances lipophilicity (LogP 2.7) and provides steric bulk that can improve selectivity for specific kinase ATP-binding pockets. This application is directly supported by the orthogonal reactivity and physicochemical properties quantified in Section 3.

Modular Construction of Benzamide-Type Kinase Inhibitors

The compound's orthogonally reactive functional groups (C1 ester, C2 amine, C5 iodine) make it an ideal precursor for benzamide-based kinase inhibitors . The C5 iodine is first used to install a variable aromatic group via Pd-catalyzed coupling; the C1 ester is then hydrolyzed and coupled to an amine to form the benzamide pharmacophore; finally, the C2 amine can be further derivatized (e.g., acylated or sulfonylated) . This three-step diversification sequence is not achievable with non-iodinated analogs like Methyl 2-amino-4-methylbenzoate, which lack the crucial coupling handle.

Radiopharmaceutical Precursor for PET/SPECT Imaging Probes

The C5 iodine atom in Methyl 2-amino-5-iodo-4-methylbenzoate can be isotopically exchanged or used as a leaving group for introducing radiohalogens (e.g., ¹²³I, ¹²⁴I, ¹⁸F) . While the parent compound itself is not radiolabeled, structurally related 2-amino-5-iodobenzoates have been employed as activatable probes for cancer imaging and radionuclide therapy . The C4 methyl group may confer additional metabolic stability to the resulting radiotracer. This application leverages the iodine handle and favorable TPSA (52.3 Ų) for CNS penetration.

Combinatorial Library Synthesis via Solid-Phase or Solution-Phase Diversification

The combination of a C5 iodine (excellent for Pd-catalyzed cross-coupling), a C1 methyl ester (easily hydrolyzed to carboxylic acid for amide coupling), and a C2 amine (available for reductive amination or urea formation) renders this compound a versatile building block for generating diverse screening libraries . The MDL number (MFCD26407319) ensures accurate inventory management when procuring this compound in bulk for high-throughput synthesis platforms. The solid physical form (vs. liquid for non-iodinated analogs) also simplifies automated weighing and handling.

Application
Selection Property
Validation Focus
Quinazolinone Kinase Inhibitor Synthesis
Aryl iodide for coupling; amine for heterocycle formation
Cross-coupling efficiency and ring-closure selectivity
Benzamide-Type Inhibitor Assembly
Orthogonal ester, amine, and iodine reactivity
Sequential derivatization without protecting-group interference
Radiopharmaceutical Precursor Development
Aryl iodide amenable to radiohalogen exchange
Radioiodination efficiency and tracer metabolic stability
Combinatorial Library Synthesis
Three diversifiable points with solid physical form
High-throughput coupling and purification compatibility

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